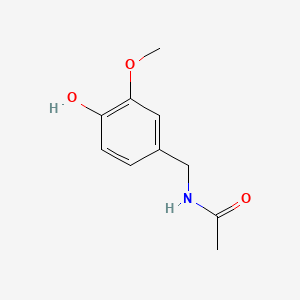
N-(4-Hydroxy-3-methoxybenzyl)acetamide
Vue d'ensemble
Description
N-(4-Hydroxy-3-methoxybenzyl)acetamide: is an organic compound with the molecular formula C10H13NO3. It is also known by its IUPAC name, N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide . This compound is characterized by the presence of a benzyl group substituted with a hydroxy and a methoxy group, attached to an acetamide moiety.
Mécanisme D'action
Mode of Action
It’s known that acetamides, like this compound, are commonly used in syntheses as plasticizers . Amination, the process of adding an amine group to a molecule, can be a powerful method of reducing functional groups .
Biochemical Pathways
The synthesis of imines, amines, and amides is fundamental to our understanding of biological pathways . Several naturally occurring amines such as serotonin and epinephrine function as neurotransmitters in the body .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Action Environment
One study mentions that ruthenium, a metal often used in similar compounds, can adapt to the physiological environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from Vanillylamine: One common method involves the reaction of vanillylamine with acetic anhydride in the presence of a base such as sodium acetate.
Alternative Method: Another method involves the use of indium (III) chloride and ferric nitrate as catalysts, with the reaction being conducted at 30°C in an oxygen atmosphere.
Industrial Production Methods: Industrial production methods for N-(4-Hydroxy-3-methoxybenzyl)acetamide are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the benzyl ring can undergo oxidation to form corresponding quinones.
Reduction: The compound can be reduced to form N-(4-hydroxy-3-methoxybenzyl)amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of N-(4-hydroxy-3-methoxybenzyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology:
- Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine:
- Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases due to its bioactive properties.
Industry:
- Utilized in the synthesis of pharmaceuticals and fine chemicals.
Comparaison Avec Des Composés Similaires
N-vanillylacetamide: Similar structure but with different substituents on the benzyl ring.
N-(4-Hydroxy-3-methoxybenzyl)amine: Lacks the acetamide group.
N-(4-Hydroxy-3-methoxyphenyl)acetamide: Similar but with variations in the position of substituents.
Uniqueness: N-(4-Hydroxy-3-methoxybenzyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-6-8-3-4-9(13)10(5-8)14-2/h3-5,13H,6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHHDIOOTMACMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345757 | |
| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53527-04-1 | |
| Record name | N-(4-Hydroxy-3-methoxybenzyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















